
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one is a synthetic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position on the tetrahydroquinoline ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization to form the tetrahydroquinoline core structure.
Bromination: The tetrahydroquinoline is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have different functional groups depending on the reagents used.
科学的研究の応用
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity to biological targets. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
- 6-Bromo-2-trifluoromethyl-1H-benzoimidazole
Uniqueness
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one is unique due to its specific substitution pattern on the tetrahydroquinoline ring. The presence of both bromine and trifluoromethyl groups enhances its chemical reactivity and potential biological activity compared to similar compounds.
特性
分子式 |
C10H7BrF3NO |
|---|---|
分子量 |
294.07 g/mol |
IUPAC名 |
6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-3,9,15H,4H2 |
InChIキー |
PTAOFUOZJOENMP-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=C(C1=O)C=C(C=C2)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


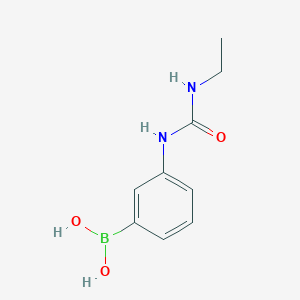
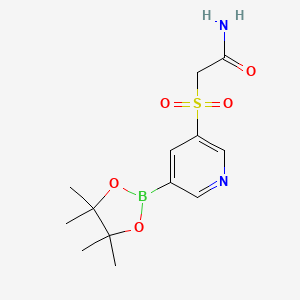
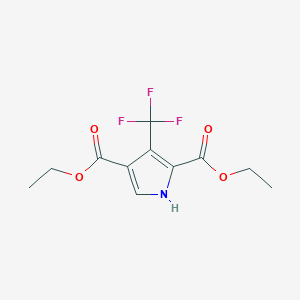


![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
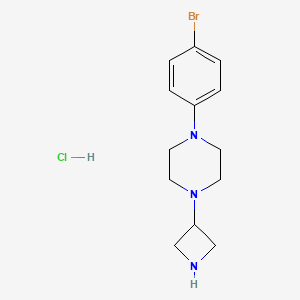
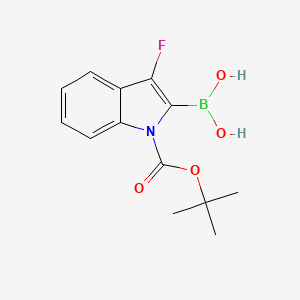
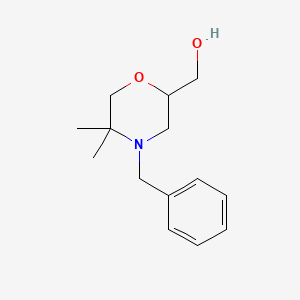

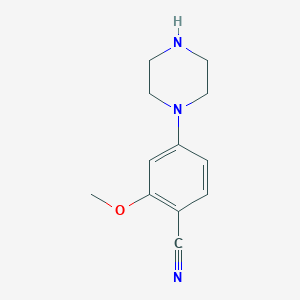
![5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13981916.png)

![Ethyl 3-carboxy-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13981919.png)
